3-(4-Chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(4-Chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 4-chlorophenyl group and a 3-fluorobenzylthio group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Substitution Reactions: The 4-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.
Thioether Formation: The 3-fluorobenzylthio group can be attached via a nucleophilic substitution reaction between a 3-fluorobenzyl halide and a thiol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or catalytic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the substituted aromatic groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- 3-(4-Chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- 3-(4-Chlorophenyl)-5-((3-chlorobenzyl)thio)-4H-1,2,4-triazol-4-amine
Uniqueness
The unique combination of the 4-chlorophenyl and 3-fluorobenzylthio groups in 3-(4-Chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar triazole derivatives.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4S/c16-12-6-4-11(5-7-12)14-19-20-15(21(14)18)22-9-10-2-1-3-13(17)8-10/h1-8H,9,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEKJFQXQWCTFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573972-58-4 |
Source
|
Record name | 3-(4-CHLOROPHENYL)-5-((3-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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